molecular formula C15H14ClNO3S2 B2866653 ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-76-1

ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2866653
CAS No.: 303027-76-1
M. Wt: 355.85
InChI Key: WPYQPOQUWFLEQU-XFXZXTDPSA-N
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Description

Ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 5-membered heterocyclic core containing sulfur (S) and nitrogen (N) atoms. Key structural features include:

  • 4-Chlorophenyl group: This electron-withdrawing substituent enhances the electrophilicity of the benzylidene moiety, influencing reactivity and molecular interactions .

Its synthesis likely involves cyclocondensation of thiosemicarbazides with α-keto esters or Michael additions, as seen in related compounds .

Properties

IUPAC Name

ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c1-2-20-13(18)7-8-17-14(19)12(22-15(17)21)9-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYQPOQUWFLEQU-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is often catalyzed by [Et3NH][HSO4] under reflux conditions at 80°C, yielding high purity and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate involves its interaction with various molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The presence of the chlorophenyl group enhances its binding affinity to specific biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogues with modifications in substituents, stereochemistry, and functional groups (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/Structure Substituents Molecular Formula Molecular Weight (g/mol) pKa Density (g/cm³) Boiling Point (°C) Reference
Target compound (ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-... propanoate) 4-Cl, ethyl ester C₁₆H₁₄ClNO₃S₂ ~375.9 (calc.) N/A N/A N/A
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-...-3-phenylpropanoic acid 4-Cl, 3-phenylpropanoic acid C₁₉H₁₄ClNO₃S₂ 403.9 3.51 1.51 591.7
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-... propanoate Thiophen-2-yl (E-isomer), ethyl ester C₁₃H₁₃NO₃S₃ 327.4 N/A N/A N/A
3-[(5Z)-5-[(4-nitrophenyl)methylidene]-... propanoic acid 4-NO₂, propanoic acid C₁₄H₁₁N₂O₅S₂ 357.4 (calc.) N/A N/A N/A
3-{(5Z)-5-[(furan-2-yl)methylidene]-... propanoic acid Furan-2-yl, propanoic acid C₁₃H₁₁NO₄S₂ 333.4 (calc.) N/A N/A N/A
3-[(5Z)-5-[(4-methylphenyl)methylidene]-... propanamide 4-CH₃, thiadiazolyl amide C₁₈H₁₈N₄O₂S₃ 434.6 (calc.) N/A N/A N/A
Key Observations

Electron-donating groups (4-CH₃, 4-OCH₃): Reduce electrophilicity, altering binding affinity in biological targets . Heteroaromatic substituents (thiophene, furan): Introduce π-stacking capabilities and modulate solubility .

Functional Group Impact: Ester vs. carboxylic acid: Ethyl esters (e.g., target compound) exhibit higher lipophilicity (predicted logP ~2.9) compared to carboxylic acids (pKa ~3.5), favoring passive diffusion across biological membranes .

Stereochemistry: The Z-isomer stabilizes conjugation between the benzylidene and thiazolidinone core, while E-isomers (e.g., ) may adopt non-planar geometries, reducing electronic delocalization .

Physicochemical Properties: Higher molecular weight analogues (e.g., ) show increased density and boiling points due to enhanced van der Waals interactions. Substituents like 4-Cl and NO₂ lower pKa values, increasing acidity compared to methyl or methoxy derivatives .

Biological Activity

Ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate (CAS Number: 303027-76-1) is a thiazolidine derivative that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's structure, synthesis, and biological properties, as well as relevant case studies and research findings.

Molecular Structure

The compound features a thiazolidine ring, an ester functional group, and a chlorophenyl moiety. Its molecular formula is C15H14ClNO3S2C_{15}H_{14}ClNO_3S_2 with a molecular weight of 355.85 g/mol. The unique structural components contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions using aniline derivatives and thioglycolic acid under acidic conditions. Such synthetic routes emphasize the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives as anticancer agents. This compound has been investigated for its cytotoxic effects on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in various cancer models, suggesting its potential as a lead compound for further development .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular metabolism and proliferation. The thiazolidine ring structure allows for interaction with specific molecular targets, potentially disrupting critical signaling pathways in pathogens and cancer cells .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazolidine derivatives, including ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene]. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Potential

In a recent investigation published in Pharmaceutical Biology, researchers assessed the cytotoxic effects of ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene] on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The study found that the compound induced apoptosis in these cells through caspase activation pathways, highlighting its potential as an anticancer agent .

Research Findings Summary Table

Biological Activity Findings Source
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF7 and HCT116 cell lines
MechanismInhibition of key metabolic enzymes

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